molecular formula C17H15NO3 B367139 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione CAS No. 620931-47-7

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione

Cat. No. B367139
CAS RN: 620931-47-7
M. Wt: 281.3g/mol
InChI Key: QDIIUBSEMVODMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” is an organic compound that belongs to the class of indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular formula of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” is C17H15NO3 . The structure includes an indole ring, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione”, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the indole nucleus contributes to the high affinity binding to multiple receptors, which is beneficial in developing new antiviral agents.

Anti-inflammatory Properties

The indole scaffold is known to possess anti-inflammatory activities. This is particularly important in the development of treatments for chronic inflammatory diseases. The specific substitution pattern in “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” may offer unique advantages in modulating inflammatory pathways .

Anticancer Applications

Indole derivatives are prominent in cancer research due to their potential to act as chemotherapeutic agents. The structural features of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” may be explored for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .

Antimicrobial Effects

Research has indicated that indole derivatives can exhibit antimicrobial effects against a range of bacteria and fungi. This makes “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” a candidate for further exploration in the development of new antimicrobial drugs .

Neuroprotective Effects

Indoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The unique structure of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” might influence neuronal survival and function .

Metal Complexation for Medicinal Applications

Indole-containing metal complexes have been recognized for their medicinal applications. The indole moiety in “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” could potentially form complexes with metals, leading to compounds with enhanced biological activity .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis and study of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” and similar compounds could provide valuable insights into the development of new therapeutic agents.

properties

IUPAC Name

5-methyl-1-(2-phenoxyethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIIUBSEMVODMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione

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